molecular formula C9H11NO2 B1610249 2-Methoxy-4-propionylpyridine CAS No. 880767-50-0

2-Methoxy-4-propionylpyridine

Cat. No.: B1610249
CAS No.: 880767-50-0
M. Wt: 165.19 g/mol
InChI Key: OBPIFCWDBWHHBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-propionylpyridine is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol It is a derivative of pyridine, characterized by a methoxy group at the 2-position and a propionyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-propionylpyridine typically involves the reaction of 2-methoxypyridine with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-propionylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-4-propionylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-propionylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and propionyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the propionyl group, making it less reactive in certain chemical reactions.

    4-Propionylpyridine: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-4-methylpyridine: Similar structure but with a methyl group instead of a propionyl group, leading to different chemical properties.

Uniqueness: 2-Methoxy-4-propionylpyridine is unique due to the presence of both methoxy and propionyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8(11)7-4-5-10-9(6-7)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPIFCWDBWHHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474882
Record name 2-Methoxy-4-propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880767-50-0
Record name 2-Methoxy-4-propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 25.44 g of 2-methoxy-isonicotinonitrile as obtained in Example 1 (189.7 mmol) in 380 mL TBME was cooled to 0° C. and 114 mL ethyl magnesium chloride in THF (2.0 M, 228.0 mmol, 1.20 eq) were added within 45 min. Stirring was continued at 0° C. After 3 h 40 min, additional 5 mL ethyl magnesium chloride in THF (2.0 M, 10.0 mmol, 0.05 eq) were added at 0° C. The reaction was monitored by HPLC. After 4.5 h (<3% area 2-methoxy-isonicotinonitrile), the reaction was quenched at 0° C. by addition of 300 mL water. The resulting suspension was stirred for 16 h at room temperature and was then diluted with 200 mL toluene. The aqueous phase was extracted with 400 mL toluene and the combined organic phases were washed with 500 mL saturated aqueous NH4Cl and 500 mL brine, dried over 50 g Na2SO4 (30 min) and filtered. The filter cake was washed with 100 mL toluene. After evaporation of solvent in a rotary evaporator (40° C./10 mbar), the title compound (28.64 g, 91% by weight) was obtained as an orange solid.
Quantity
25.44 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
189.7 mmol
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three
Name
Quantity
228 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mmol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
380 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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